2-chloro-N-(4-cyano-3-(trifluoromethyl)phenyl)acetamide
Overview
Description
2-chloro-N-(4-cyano-3-(trifluoromethyl)phenyl)acetamide is an organic compound with the molecular formula C10H7ClF3N2O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-cyano-3-(trifluoromethyl)phenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-cyano-3-(trifluoromethyl)aniline and chloroacetyl chloride.
Reaction: The aniline derivative undergoes acylation with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-cyano-3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the formation of corresponding carboxylic acids and amines.
Oxidation and Reduction: The compound can be oxidized or reduced using appropriate reagents, leading to changes in its functional groups and overall structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while hydrolysis can produce a carboxylic acid and an amine.
Scientific Research Applications
2-chloro-N-(4-cyano-3-(trifluoromethyl)phenyl)acetamide has several scientific research applications:
Pharmaceutical Research: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Agrochemical Research: Its trifluoromethyl group imparts stability and bioactivity, making it useful in developing new agrochemicals for pest control.
Material Science: The compound can be used as a building block for synthesizing advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-cyano-3-(trifluoromethyl)phenyl)acetamide depends on its specific application. In pharmaceutical research, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(4-(trifluoromethyl)phenyl)acetamide: Similar structure but lacks the chloro group.
4-cyano-3-(trifluoromethyl)aniline: Precursor in the synthesis of the target compound.
N-(4-cyano-3-(trifluoromethyl)phenyl)acetamide: Similar structure but lacks the chloro group.
Uniqueness
The presence of both the chloro and trifluoromethyl groups in 2-chloro-N-(4-cyano-3-(trifluoromethyl)phenyl)acetamide imparts unique chemical properties, such as increased reactivity and stability. These features make it a valuable compound for various research applications, distinguishing it from its similar counterparts.
Properties
IUPAC Name |
2-chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O/c11-4-9(17)16-7-2-1-6(5-15)8(3-7)10(12,13)14/h1-3H,4H2,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVXHLMBMOGTDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)C(F)(F)F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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